4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine
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Overview
Description
The compound “4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine” is a chemical compound, but there is limited information available about it .
Molecular Structure Analysis
The InChI code for a related compound “[3,5-dichloro-2-(difluoromethoxy)phenyl]methanamine” is1S/C8H7Cl2F2NO/c9-5-1-4(3-13)7(6(10)2-5)14-8(11)12/h1-2,8H,3,13H2
. This can provide some insights into the molecular structure of the compound. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available sources .Scientific Research Applications
Quantum Chemical and Molecular Dynamics Studies
The compound has been studied in the context of corrosion inhibition performances on iron metal. Quantum chemical parameters and molecular dynamics simulations were performed to understand the interaction strengths with metal surfaces, demonstrating its potential in corrosion protection applications (Kaya et al., 2016).
Molecular and Electronic Structure Analysis
Investigations into the molecular and electronic structure of similar thiazole derivatives have been carried out. These studies involve techniques like NMR, IR, and X-ray diffraction, providing insights into the compound's structural properties, which are crucial for various applications in material science and chemistry (Özdemir et al., 2009).
Synthesis and Optical Properties
Research on derivatives of thiazole compounds, including synthesis techniques and analysis of optical properties, has been conducted. This research is significant for the development of new materials with specific optical characteristics, useful in fields like photonics and electronics (Takagi et al., 2013).
Synthesis and Characterization in Various Conditions
Studies have focused on synthesizing thiazole compounds under different reaction conditions, highlighting the importance of reaction mediums in organic synthesis. This research is vital for pharmaceutical research and organic chemistry, providing insights into efficient and environmentally friendly synthesis methods (Berber, 2022).
Molecular Docking and Antifungal Evaluation
Thiazole derivatives have been evaluated for their antifungal properties, including molecular docking studies. Such research is significant in drug discovery, especially for developing new antifungal agents (Nimbalkar et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
4-[3,5-dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F2N2OS/c11-4-1-5(7-3-18-10(15)16-7)8(6(12)2-4)17-9(13)14/h1-3,9H,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFWCZZXPIWJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=CSC(=N2)N)OC(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327935 |
Source
|
Record name | 4-[3,5-dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24832709 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
790232-39-2 |
Source
|
Record name | 4-[3,5-dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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